molecular formula C12H15NO B2759517 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one CAS No. 1344340-84-6

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one

Cat. No.: B2759517
CAS No.: 1344340-84-6
M. Wt: 189.258
InChI Key: YXORYKMRVCSULU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol. This compound features an isoindoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered saturated ring containing a nitrogen atom, which is acylated with a butan-1-one chain. The stability offered by the saturated isoindoline ring, compared to its aromatic isoindole counterpart, makes it a valuable and versatile scaffold for chemical synthesis . Researchers utilize this core structure to develop novel bioactive molecules, particularly for central nervous system (CNS) targets . Structurally similar compounds, such as 3-n-alkyl-2,3-dihydro-1H-isoindol-1-ones, have demonstrated promising pharmacological profiles in preclinical studies. These analogs have shown potent antiplatelet aggregation activity, effectively scavenging free radicals and exhibiting robust neuroprotective effects in models of ischemic stroke . The mechanism of action for this class of compounds is believed to involve the attenuation of oxidative stress and the improvement of microcirculation, thereby reducing infarct size and neurobehavioral deficits in animal models . Furthermore, the amide bond within the isoindolin-1-one structure is known to confer superior metabolic stability compared to ester-containing analogs, which can lead to better bioavailability and more favorable pharmacokinetic properties for in vivo research . As part of a broader class of isoindoline derivatives, 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one serves as a key intermediate for researchers exploring new therapeutic agents for conditions such as acute ischemic stroke and other oxidative stress-related pathologies . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXORYKMRVCSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one typically involves the reaction of isoindoline derivatives with butanone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and regulate reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides, Grignard reagents, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

  • Antidepressant Activity : Preliminary studies indicate that it may influence serotonin and norepinephrine pathways, similar to known antidepressants.
  • Neuroprotective Effects : Evidence suggests it could offer protection against neurodegeneration by reducing oxidative stress markers in neuronal cells.
  • Antitumor Properties : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Organic Synthesis

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one serves as a valuable building block in organic chemistry for synthesizing more complex molecules and conducting various organic transformations. Its reactivity allows for:

  • Oxidation and Reduction Reactions : Can be oxidized to form ketones or carboxylic acids and reduced to corresponding alcohols or amines.
  • Nucleophilic Substitution Reactions : Useful for introducing functional groups into the molecule.

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Potential effectiveness against various microbial strains has been noted.
  • Antiviral Properties : Investigated for its ability to inhibit viral replication in preliminary studies.

Case Studies

Several case studies have explored the biological impacts of this compound:

Case StudyFindings
Case Study 1 Demonstrated inhibition of growth in specific cancer cell lines, suggesting antitumor activity.
Case Study 2 Animal models showed improvements in depressive-like behaviors with treatment, supporting its antidepressant potential.
Case Study 3 Neuroprotective assays indicated reductions in oxidative stress markers in neuronal cells .

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-Isoindol-2-yl)Ethan-1-One

  • Structure: Features a shorter ethanone (acetone) chain instead of butanone.
  • Molecular Formula: C₁₀H₁₁NO (MW: 161.2 g/mol) .
  • Simpler synthesis due to shorter alkyl chain.
  • Applications : Used as an intermediate in organic synthesis, particularly for heterocyclic amines .

4-Amino-1-(2,3-Dihydro-1H-Indol-1-yl)Butan-1-One

  • Structure: Contains an amino group on the butanone chain and an indole (vs. isoindole) core.
  • Molecular Formula : C₁₂H₁₆N₂O (MW: 204.27 g/mol) .
  • Key Differences: The amino group enhances basicity and hydrogen-bonding capacity, likely increasing solubility in polar solvents. Indole vs.

2-Benzyl-3-Hydroxy-3-Methyl-2,3-Dihydro-1H-Isoindol-1-One

  • Structure : Includes benzyl, hydroxyl, and methyl substituents on the isoindole ring.
  • Molecular Formula: C₁₆H₁₅NO₂ (MW: 253.3 g/mol) .
  • Key Differences :
    • Hydroxyl and methyl groups introduce steric hindrance and hydrogen-bonding sites, affecting crystallinity and reactivity.
    • Used as a precursor for spin probes and radical scavengers, highlighting applications in materials science .

Cathinone Derivatives (e.g., 1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)-Ethanone)

  • Structure : Combines indenyl, phenyl, and pyrrolidine groups with a ketone backbone.
  • Indenyl vs. isoindolyl core may alter metabolic stability and receptor affinity.

Structural and Functional Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications
1-(2,3-Dihydro-1H-isoindol-2-yl)butan-1-one C₁₂H₁₃NO 191.2* Butanone chain Potential intermediate in organic synthesis
1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one C₁₀H₁₁NO 161.2 Ethanone chain Synthetic intermediate
4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one C₁₂H₁₆N₂O 204.27 Amino-butyl chain Psychoactive analog (speculative)
2-Benzyl-3-hydroxy-3-methyl-isoindol-1-one C₁₆H₁₅NO₂ 253.3 Benzyl, hydroxyl, methyl Spin probe synthesis

*Calculated based on analogous structures.

Key Research Findings

  • Chain Length Effects: Longer alkyl chains (e.g., butanone vs. ethanone) increase lipophilicity, which may enhance blood-brain barrier penetration in psychoactive derivatives .
  • Substituent Impact: Functional groups like amino (C₁₂H₁₆N₂O) or hydroxyl (C₁₆H₁₅NO₂) significantly alter solubility and reactivity, guiding applications in drug design or materials science .
  • Structural Isomerism : Indole vs. isoindole cores influence electronic properties, with isoindole derivatives often exhibiting greater planarity and stability .

Biological Activity

1-(2,3-Dihydro-1H-isoindol-2-yl)butan-1-one, also known by its CAS number 1344340-84-6, is a compound that belongs to the isoindoline class of derivatives. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, typically involving the reaction of isoindoline derivatives with butanone under specific conditions. A common synthetic route employs palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂) to facilitate hydrogenation reactions. This method is advantageous for producing high yields and purity of the desired compound.

Table 1: Chemical Properties of 1-(2,3-Dihydro-1H-Isoindol-2-yl)butan-1-one

PropertyValue
Molecular FormulaC₁₂H₁₅NO
Molecular Weight201.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that isoindoline derivatives, including 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one, exhibit significant anticancer properties. A study highlighted its potential to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness was particularly noted against breast and lung cancer cells, where it demonstrated IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one to MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Assessment

A separate study tested the antimicrobial efficacy of the compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains .

The biological activities exhibited by 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one are attributed to several mechanisms:

Anticancer Mechanisms:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of key signaling pathways involved in cell proliferation (e.g., PI3K/Akt pathway).

Antimicrobial Mechanisms:

  • Disruption of bacterial cell membranes leading to cell lysis.
  • Inhibition of nucleic acid synthesis through interference with DNA gyrase activity.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, analogous compounds (e.g., indole derivatives) are synthesized via alkylation of isoindole precursors followed by ketone formation using Friedel-Crafts acylation or condensation reactions . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield. Characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is essential to confirm regioselectivity and purity .

Advanced: How can computational methods predict the reactivity of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one in nucleophilic substitution reactions?

Molecular Operating Environment (MOE) software can model transition states and electron density maps to identify reactive sites. Density Functional Theory (DFT) calculations assess charge distribution, revealing susceptibility at the ketone carbonyl group. Comparative studies with analogs (e.g., 2-bromo-4-(1,3-dioxo-isoindol-2-yl)butanal) show steric and electronic effects influence reaction pathways .

Basic: What spectroscopic techniques are used to characterize 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one?

Key methods include:

  • NMR : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., isoindoline protons at δ 3.5–4.0 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl resonance (~200 ppm) .
  • IR : Stretching frequencies (~1700 cm1^{-1}) verify the ketone group .
  • UV/Vis : λmax near 300 nm indicates conjugation between the isoindoline and ketone moieties .

Advanced: How can crystallographic data resolve contradictions in spectral interpretations?

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, a related compound (2-benzyl-3-hydroxy-isoindol-1-one) showed planar isoindoline geometry (mean deviation 0.0186 Å), clarifying NMR coupling constants and IR band assignments . Databases like the Protein Data Bank (PDB) enable cross-validation of computational models .

Basic: What safety precautions are recommended for handling 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one?

Due to limited toxicity data, treat as hazardous:

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation.
  • Store at -20°C in anhydrous conditions to prevent degradation .

Advanced: How can researchers assess ecotoxicological risks when toxicity data is unavailable?

Apply predictive models like QSAR (Quantitative Structure-Activity Relationship) to estimate persistence, bioaccumulation, and toxicity. Cross-reference with analogs (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-indol-2-one) to infer degradation pathways. Experimental microcosm studies can assess soil mobility and aquatic toxicity .

Basic: What analytical methods are suitable for quantifying 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one in mixtures?

Reverse-phase HPLC with UV detection (λ = 300 nm) on columns like Newcrom R1 provides reliable separation. Method validation includes linearity (R2^2 > 0.99) and recovery studies (>95%) . GC-MS is alternative for volatile derivatives.

Advanced: How do substituents on the isoindoline ring influence biological activity?

Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., nitro) enhance binding to targets like serotonin receptors. For example, 2-((1-ethylindol-3-yl)sulfonyl)ethanone derivatives exhibit modulated activity due to sulfonyl group polarity . Docking simulations with MOE validate interactions .

Basic: How are derivatives of this compound synthesized for biological screening?

Common derivatives include:

  • Acylated analogs : React with benzoyl chloride under Schotten-Baumann conditions .
  • Halogenated derivatives : Electrophilic substitution using NBS (N-bromosuccinimide) .
    Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: What strategies address low yields in multi-step syntheses?

Optimize via:

  • Catalysis : Use Pd-catalyzed cross-coupling for isoindoline functionalization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) .
  • In situ FTIR monitoring : Tracks intermediate formation to adjust stoichiometry .

Basic: What crystallographic parameters define the isoindoline core?

X-ray data for analogs (e.g., 2-benzyl-3-hydroxy-isoindol-1-one) show monoclinic systems (space group C2/c) with unit cell dimensions: a = 11.093 Å, b = 11.604 Å, c = 21.226 Å . Hydrogen bonding (O–H⋯O) forms dimers, influencing solubility .

Advanced: How can mechanistic studies differentiate between radical and ionic pathways in ketone reactions?

Use radical traps (e.g., TEMPO) and ESR spectroscopy to detect intermediates. Comparative kinetics under ionic (polar solvents) vs. nonpolar conditions clarify mechanisms. For example, 1-(2,3-dihydro-indol-1-yl)ethanone reacts via ionic pathways in DMSO, confirmed by 1H NMR^1 \text{H NMR} intermediate monitoring .

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